molecular formula C10H16O2 B13198611 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene

3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene

Cat. No.: B13198611
M. Wt: 168.23 g/mol
InChI Key: IENCWOAYUXNCOJ-UHFFFAOYSA-N
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Description

3-Methyl-2,6-dioxaspiro[46]undec-8-ene is a chemical compound with the molecular formula C₁₀H₁₆O₂ It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-80°C)

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Solvents like toluene or dichloromethane

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Dioxaspiro[4.4]nonane: A smaller spirocyclic compound with similar dioxaspiro ring system.

    3-Methyl-2,6-dioxaspiro[4.5]decane: A compound with one less carbon in the spirocyclic ring compared to 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene.

Uniqueness: 3-Methyl-2,6-dioxaspiro[46]undec-8-ene is unique due to its larger spirocyclic ring system, which can impart different chemical and physical properties

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-2,6-dioxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C10H16O2/c1-9-7-10(8-11-9)5-3-2-4-6-12-10/h2,4,9H,3,5-8H2,1H3

InChI Key

IENCWOAYUXNCOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC=CCO2)CO1

Origin of Product

United States

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